methyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate
Description
Methyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
CAS No. |
1781559-31-6 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde and an ester, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
Methyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, such as:
- Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
Uniqueness
Methyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate is unique due to its specific structural features and the resulting biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
